

cellular pathway modulation by (S)-Azelastine enantiomer

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Compound Focus: (S)-Azelastine

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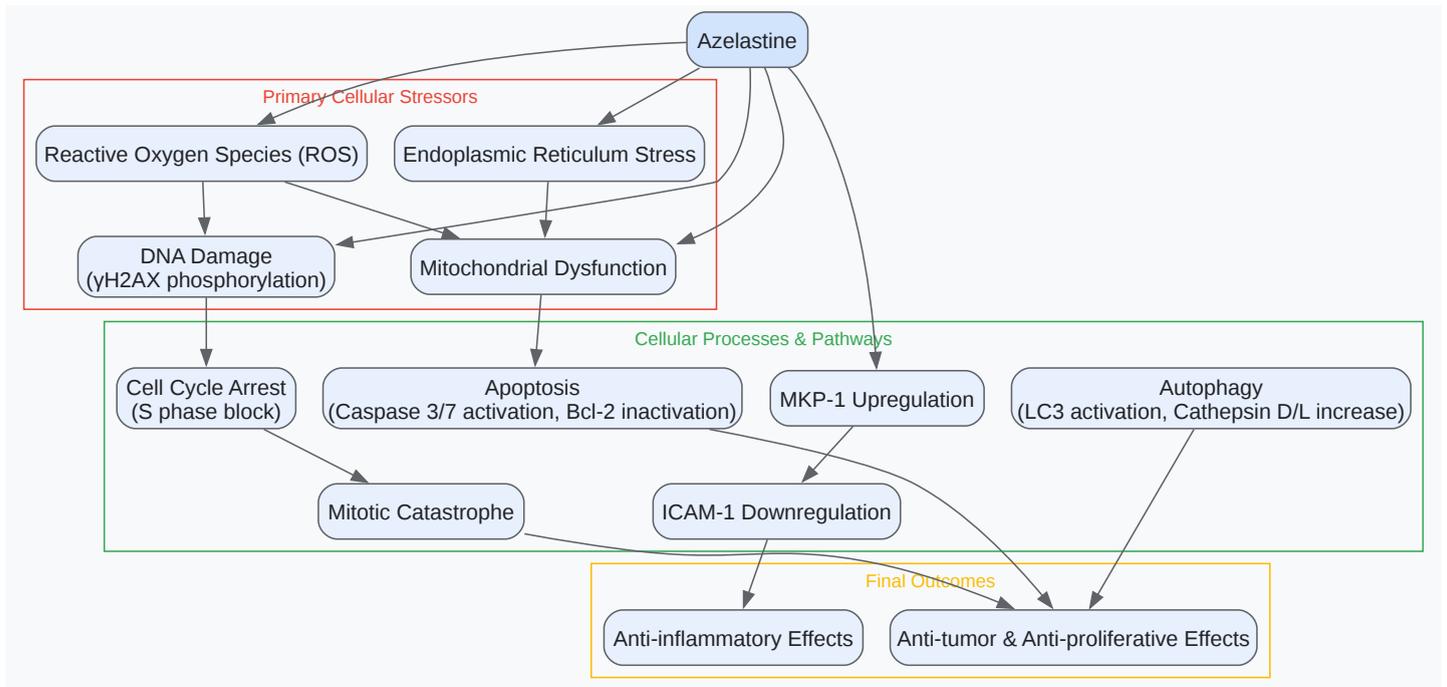
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Cellular Pathway Modulation by Racemic Azelastine

Mechanism / Effect	Experimental Model	Concentration Range	Key Findings / Quantitative Data
Apoptosis Induction	HeLa cells (cervical cancer)	15 - 90 μ M	Concentration-dependent increase in apoptotic cells (up to 98%); Activation of caspase 3/7 (up to 98.7%); Inactivation of Bcl-2 anti-apoptotic protein [1].
Autophagy Induction	HeLa cells (cervical cancer)	15 - 25 μ M	Increased vacuolization; Activation of LC3 protein; Increased activity of lysosomal enzymes cathepsin D and L [1].
Mitochondrial Dysfunction	HeLa cells (cervical cancer)	15 - 90 μ M	Increased ROS generation; Damage to mitochondrial structure; Decreased mitochondrial membrane potential ($\Delta\Psi$ m); Inhibition of cell viability (MTT assay, down to 4% at 90 μ M) [1].

Mechanism / Effect	Experimental Model	Concentration Range	Key Findings / Quantitative Data
Cell Cycle Disruption	HeLa cells (cervical cancer)	15 - 25 μ M	Blockade in the S phase; Decreased mitotic index; Induction of mitotic catastrophe [1].
DNA Damage	HeLa cells (cervical cancer)	15 - 25 μ M	Increased level of phosphorylated H2A.X (a marker for DNA double- strand breaks) [1].
Anti-inflammatory & Immunomodulatory	Primary nasal/bronchial epithelial cells	Information not specified in study	Increased expression of Mitogen- Activated Protein Kinase Phosphatase-1 (MKP-1); Inhibition of cytokine-induced ICAM-1 upregulation [2].

The relationship between these pathways and the overall cellular outcome of Azelastine can be visualized below. This diagram integrates the multi-modal mechanism of action based on the data from the search results.



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Diagram: Multimodal mechanism of Azelastine-induced cell death, integrating pro-death pathways like apoptosis and mitotic catastrophe with anti-inflammatory activity.

Experimental Protocols for Key Findings

For researchers aiming to validate or explore these mechanisms, here are the core methodologies from the studies.

Apoptosis Detection (Annexin V Assay)

- **Principle:** Distinguishes between live, early apoptotic, late apoptotic, and necrotic cells by detecting phosphatidylserine externalization (Annexin V staining) and membrane integrity (7-AAD).
- **Key Steps:**
 - **Cell Treatment & Harvesting:** Treat cells (e.g., HeLa) with Azelastine across a concentration gradient (e.g., 15-90 μ M). Harvest cells, wash with PBS.
 - **Staining:** Resuspend cell pellet in binding buffer. Add Annexin V-PE and 7-AAD staining solutions. Incubate for 15 minutes in the dark.
 - **Analysis:** Analyze by flow cytometry within 1 hour. Quantify populations: Annexin V-PE+/7-AAD- (early apoptosis), Annexin V-PE+/7-AAD+ (late apoptosis) [1].

Caspase 3/7 Activity Assay

- **Principle:** Uses a luminogenic substrate that releases a luminescent signal upon cleavage by active caspase-3/7.
- **Key Steps:**
 - **Cell Seeding & Treatment:** Seed cells in a multi-well plate. Treat with Azelastine.
 - **Assay Incubation:** Add Caspase-Glo 3/7 Reagent directly to each well. Mix and incubate for 30-60 minutes at room temperature.
 - **Measurement:** Record luminescence with a plate-reading luminometer. Increased luminescence correlates with caspase 3/7 activity [1].

Mitochondrial Membrane Potential ($\Delta\Psi_m$) Measurement

- **Principle:** Uses the fluorescent, cationic dye rhodamine 123, which accumulates in active mitochondria. A loss of $\Delta\Psi_m$ results in decreased fluorescence.
- **Key Steps:**
 - **Cell Treatment & Staining:** Treat cells with Azelastine. Incubate with rhodamine 123 dye.
 - **Washing & Analysis:** Wash cells to remove excess dye. Analyze fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in signal indicates loss of $\Delta\Psi_m$ and mitochondrial damage [1].

Autophagy Detection (LC3 Activation)

- **Principle:** Monitor the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated autophagosome-bound form (LC3-II), a hallmark of autophagy.
- **Key Steps:**
 - **Cell Treatment:** Treat cells with Azelastine.
 - **Protein Analysis:** Perform western blotting on cell lysates using anti-LC3 antibodies. An increase in the LC3-II/LC3-I ratio indicates autophagy induction. This can be complemented by immunofluorescence microscopy to visualize LC3 puncta formation [1].

Research Gaps and Future Directions

While the data for racemic Azelastine is compelling, your specific focus on the **(S)-enantiomer** points to a significant and promising area for original research.

- **Enantioselective Pharmacology:** The pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity of drug enantiomers can be dramatically different [3]. It is unknown if the observed anticancer effects are driven by one enantiomer or both.
- **Proposed Research Pathway:** To address this gap, the logical next step is to:
 - **Source or Synthesize Enantiomers:** Obtain pure (R)- and **(S)-Azelastine**.
 - **Parallel Testing:** Subject each pure enantiomer and the racemate to the same battery of assays (e.g., MTT, Annexin V, caspase, LC3 activation).
 - **Comparative Analysis:** Determine if one enantiomer is more potent, if they have synergistic effects, or if they modulate entirely distinct pathways.

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